molecular formula C19H20N2O4S2 B2901758 N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(4-methoxybenzenesulfonyl)acetamide CAS No. 941951-75-3

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(4-methoxybenzenesulfonyl)acetamide

Cat. No.: B2901758
CAS No.: 941951-75-3
M. Wt: 404.5
InChI Key: TVXPZRMSEIJKJO-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a cyclohepta[b]thiophene core fused with a cyano group at position 3 and a 4-methoxybenzenesulfonyl acetamide moiety at position 2. The cyclohepta[b]thiophene scaffold provides conformational flexibility due to its seven-membered ring, which distinguishes it from smaller cyclic thiophene derivatives.

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-25-13-7-9-14(10-8-13)27(23,24)12-18(22)21-19-16(11-20)15-5-3-2-4-6-17(15)26-19/h7-10H,2-6,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXPZRMSEIJKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(4-methoxybenzenesulfonyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, biological activity, and relevant research findings.

Compound Structure and Synthesis

The compound features a complex structure characterized by a cyclohepta[b]thiophene ring , a cyano group , and a benzenesulfonyl acetamide moiety . The synthesis typically involves multi-step organic reactions:

  • Formation of the Cyclohepta[b]thiophene Ring : Achieved through cyclization reactions involving thiophene derivatives.
  • Introduction of the Cyano Group : Via nucleophilic substitution using cyanide salts.
  • Attachment of the Benzenesulfonyl Group : This may involve Friedel-Crafts acylation reactions.
  • Formation of the Acetamide Group : Reaction with acetic anhydride or acetyl chloride under controlled conditions.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance:

  • Antifungal Activity : In vitro studies have shown that related compounds demonstrate moderate antifungal activity against various fungi such as Aspergillus niger and Fusarium solani, with Minimum Inhibitory Concentrations (MIC) ranging from 0.80 to 1.16 µg/mL .
  • Antibacterial Activity : Similar compounds have also shown antibacterial properties against strains like Pseudomonas aeruginosa, with MIC values between 3.90 and 6.0 µg/mL .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The cyano group and aromatic rings may facilitate binding to specific enzymes or receptors involved in various biochemical pathways.
  • Multitarget Inhibition : Studies on similar sulfonamide derivatives indicate potential as COX-2 and 5-LOX inhibitors, suggesting anti-inflammatory properties .

Research Findings and Case Studies

A comprehensive review of literature reveals several key findings regarding the biological activity of compounds in this class:

StudyCompoundActivityMIC/IC50 Values
Various Homodrimane DerivativesAntifungal0.80 - 1.16 µg/mL
N-(benzene sulfonyl)acetamide derivativesCOX-2 InhibitionIC50 = 0.011 μM
N-(benzene sulfonyl)acetamide derivativesTRPV1 InhibitionIC50 = 0.008 μM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its cyclohepta[b]thiophene backbone and dual functional groups. Below is a comparison with analogous thiophene derivatives synthesized in recent studies:

Compound Core Structure Substituents Key Properties
Target Compound Cyclohepta[b]thiophene 3-cyano, 2-(4-methoxybenzenesulfonyl) Enhanced conformational flexibility; high polarity due to sulfonyl and cyano groups
Compound 4 (Ref: [2]) Tetrahydrobenzo[b]thiophene 2-amino, 4,5,6,7-tetrahydro Smaller six-membered fused ring; primary amine enables diverse derivatization
Compound 7 (Ref: [2]) Tetrahydrobenzo[b]thiophene N-cyanomethylacetamide Cyanomethyl group increases electrophilicity; smaller ring limits flexibility
Compound 5 (Ref: [2]) Tetrahydrobenzo[b]thiophene N-acetyl Acetyl group improves stability but reduces reactivity compared to cyano analogs

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(4-methoxybenzenesulfonyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step acylation and sulfonylation reactions. Key steps include:

  • Cycloheptathiophene Core Formation : Cyclization under controlled temperatures (60–80°C) using aprotic solvents like DMF or DCM .
  • Sulfonyl Acetamide Coupling : Reaction of the thiophene intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at room temperature to minimize side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to achieve >95% purity .
    • Critical Parameters : Solvent polarity, reaction time, and stoichiometric ratios of reagents significantly impact yield (reported 40–65% in analogous compounds) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., cycloheptathiophene proton environments at δ 2.5–3.5 ppm, sulfonyl group at δ 7.8–8.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ expected for C20H21N2O3S2: theoretical m/z 425.09) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) to assess purity (>98% required for biological assays) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies (e.g., varying IC50 values in enzyme inhibition assays)?

  • Methodological Answer :

  • Standardized Assay Conditions : Ensure consistent buffer pH, temperature, and enzyme concentrations. For example, kinase inhibition assays should use ATP concentrations near Km values .
  • Structural Confirmation : Re-analyze compound batches for degradation (e.g., via LC-MS) to rule out batch-specific impurities .
  • Computational Validation : Molecular docking (AutoDock Vina) to compare binding modes across studies and identify critical residues influencing activity .

Q. How can computational methods enhance experimental design for optimizing this compound’s bioactivity?

  • Methodological Answer :

  • Reaction Path Prediction : Quantum mechanical calculations (DFT) to model sulfonylation transition states and identify energetically favorable pathways .
  • QSAR Modeling : Train models on analogous compounds (e.g., triazole-thioacetamides) to predict logP, solubility, and target affinity .
  • In Silico Toxicity Screening : Use ADMET predictors (e.g., SwissADME) to prioritize derivatives with reduced hepatotoxicity .

Handling Conflicting Data

Q. What experimental frameworks are recommended for replicating bioactivity studies with high variability?

  • Methodological Answer :

  • Blind Replication : Independent synthesis and testing by separate labs to control for operator bias .
  • Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
  • Meta-Analysis : Pool data from multiple studies (e.g., via RevMan) to identify trends obscured by small sample sizes .

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